2-{[(e)-(2,4-Dimethoxyphenyl)methylidene]amino}-2-methylpropan-1-ol
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Overview
Description
2-{[(e)-(2,4-Dimethoxyphenyl)methylidene]amino}-2-methylpropan-1-ol is an organic compound characterized by its unique structure, which includes a dimethoxyphenyl group and a methylpropanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(e)-(2,4-Dimethoxyphenyl)methylidene]amino}-2-methylpropan-1-ol typically involves the condensation of 2,4-dimethoxybenzaldehyde with 2-amino-2-methyl-1-propanol under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
For industrial-scale production, the process may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-{[(e)-(2,4-Dimethoxyphenyl)methylidene]amino}-2-methylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imine group can be reduced to form an amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
Oxidation: Formation of 2-{[(e)-(2,4-Dimethoxyphenyl)methylidene]amino}-2-methylpropanone.
Reduction: Formation of 2-{[(e)-(2,4-Dimethoxyphenyl)methyl]amino}-2-methylpropan-1-ol.
Substitution: Formation of derivatives with various functional groups replacing the methoxy groups.
Scientific Research Applications
2-{[(e)-(2,4-Dimethoxyphenyl)methylidene]amino}-2-methylpropan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-{[(e)-(2,4-Dimethoxyphenyl)methylidene]amino}-2-methylpropan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(e)-(4-Methoxyphenyl)methylidene]amino}-2-methylpropan-1-ol
- 2-{[(e)-(2,4-Dimethoxyphenyl)methylidene]amino}-2-ethylpropan-1-ol
Uniqueness
2-{[(e)-(2,4-Dimethoxyphenyl)methylidene]amino}-2-methylpropan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dimethoxyphenyl group enhances its solubility and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
25458-08-6 |
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Molecular Formula |
C13H19NO3 |
Molecular Weight |
237.29 g/mol |
IUPAC Name |
2-[(2,4-dimethoxyphenyl)methylideneamino]-2-methylpropan-1-ol |
InChI |
InChI=1S/C13H19NO3/c1-13(2,9-15)14-8-10-5-6-11(16-3)7-12(10)17-4/h5-8,15H,9H2,1-4H3 |
InChI Key |
AUJYUXZAGPEFMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)N=CC1=C(C=C(C=C1)OC)OC |
Origin of Product |
United States |
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